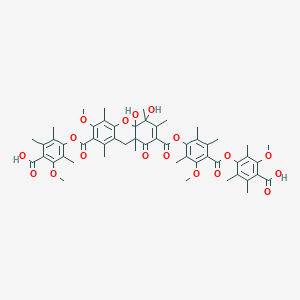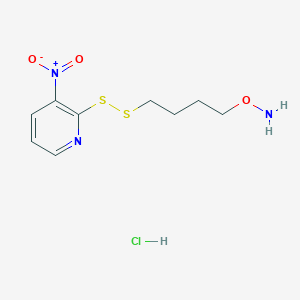
2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride, also known as ANBP, is a chemical compound that has been extensively studied for its potential applications in scientific research. ANBP is a nitrosothiol-modifying agent that can be used to modify proteins and other biomolecules.
科学研究应用
2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride has been used in a variety of scientific research applications, including studies of protein structure and function, enzyme kinetics, and redox signaling pathways. 2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride can be used to selectively modify cysteine residues in proteins, which can affect their activity and function. 2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride has also been used to study the role of nitric oxide in cellular signaling and the regulation of protein function.
作用机制
2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride modifies cysteine residues in proteins by forming a nitrosothiol adduct. This modification can affect the activity and function of the protein, as well as its interactions with other biomolecules. 2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride can also react with other thiols in the cell, such as glutathione, which can affect cellular redox balance and signaling pathways.
生化和生理效应
2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride has been shown to have a variety of biochemical and physiological effects in cells and tissues. 2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride can affect protein activity and function, as well as cellular redox balance and signaling pathways. 2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride has also been shown to induce apoptosis in cancer cells and to have anti-inflammatory effects in animal models.
实验室实验的优点和局限性
2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride has several advantages for use in lab experiments. It is a relatively small molecule that can be easily synthesized and purified. 2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride is also selective for cysteine residues in proteins, which allows for specific modifications and studies of protein function. However, 2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride can also react with other thiols in the cell, which can complicate interpretation of results. 2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride can also be toxic at high concentrations, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride. One area of interest is the development of new analogs and derivatives of 2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride with improved selectivity and potency. Another area of interest is the application of 2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride in studies of redox signaling and oxidative stress in disease states, such as cancer and neurodegenerative disorders. Additionally, 2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride may have potential as a therapeutic agent for these and other diseases, although further research is needed to explore this possibility.
合成方法
2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride can be synthesized by reacting 3-nitropyridine with 4-(aminooxy)butyl dithiothreitol (DTT) in the presence of hydrochloric acid. The resulting compound can be purified by column chromatography and characterized by various analytical techniques, including NMR spectroscopy and mass spectrometry.
属性
CAS 编号 |
126218-45-9 |
|---|---|
产品名称 |
2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride |
分子式 |
C9H14ClN3O3S2 |
分子量 |
311.8 g/mol |
IUPAC 名称 |
O-[4-[(3-nitropyridin-2-yl)disulfanyl]butyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C9H13N3O3S2.ClH/c10-15-6-1-2-7-16-17-9-8(12(13)14)4-3-5-11-9;/h3-5H,1-2,6-7,10H2;1H |
InChI 键 |
UNOOLDGJPZUNAE-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)SSCCCCON)[N+](=O)[O-].Cl |
规范 SMILES |
C1=CC(=C(N=C1)SSCCCCON)[N+](=O)[O-].Cl |
同义词 |
1-(aminooxy)-4-((3-nitro-2-pyridyl)dithio)butane 1-ANPDB |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



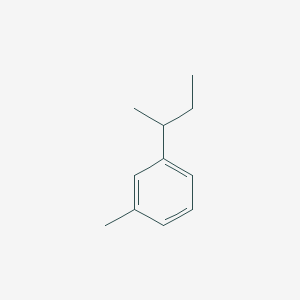
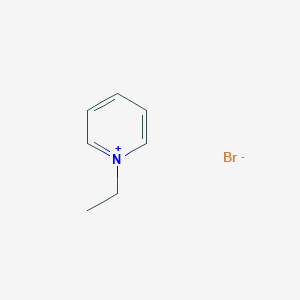
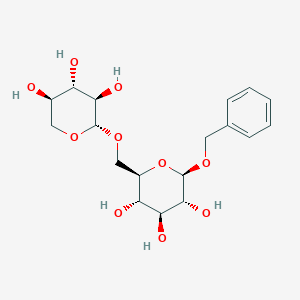
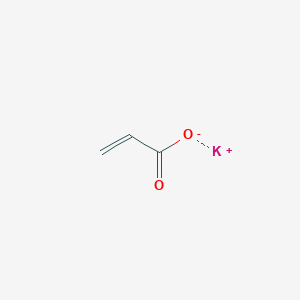
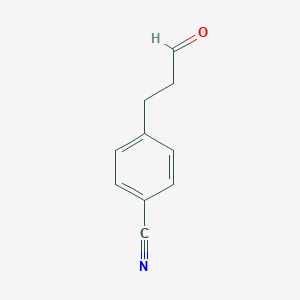
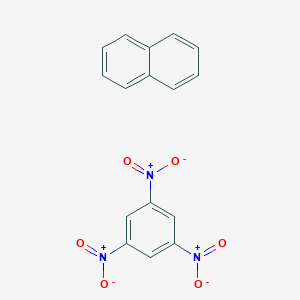
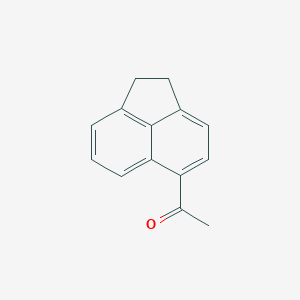
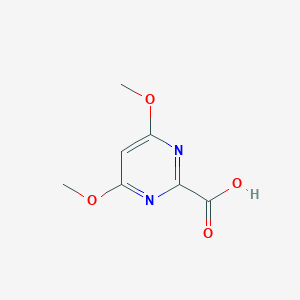
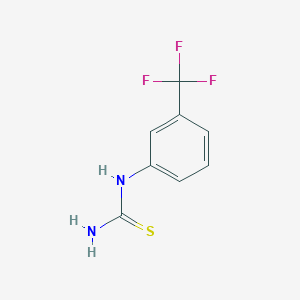
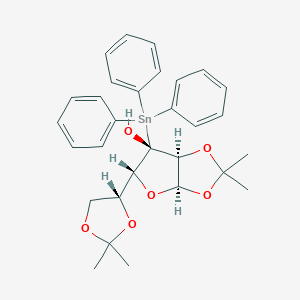
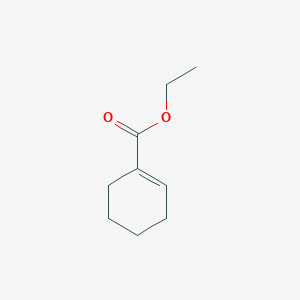
![Pyrido[1,2-a]benzimidazol-8-amine](/img/structure/B159882.png)

